molecular formula C18H18O4 B15466505 1,4-Bis(4-methoxyphenyl)butane-2,3-dione CAS No. 58133-91-8

1,4-Bis(4-methoxyphenyl)butane-2,3-dione

Cat. No.: B15466505
CAS No.: 58133-91-8
M. Wt: 298.3 g/mol
InChI Key: SGEQFKNUDGREER-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)butane-2,3-dione (CAS 58133-91-8) is a high-purity diketone compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . This symmetrical molecule, featuring two para-methoxyphenyl groups, serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate for exploring novel chemical entities, particularly in the development of potential pharmacologically active molecules . Structural analogs of this compound, specifically 1,4-diaryl-1,4-butanedione derivatives, have demonstrated significant in vitro trypanocidal activity against Trypanosoma cruzi trypomastigotes (Y and Bolivia strains), highlighting the research value of this chemical class in infectious disease studies . The compound's structure allows for further functionalization at the diketone moiety, enabling the synthesis of more complex derivatives such as dioximes for coordination chemistry or as precursors in heterocyclic synthesis . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material using appropriate safety protocols in a controlled laboratory environment.

Properties

CAS No.

58133-91-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1,4-bis(4-methoxyphenyl)butane-2,3-dione

InChI

InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)11-17(19)18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

SGEQFKNUDGREER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-bis(4-methoxyphenyl)butane-2,3-dione with analogous α-diketones and related derivatives, focusing on structural modifications, physicochemical properties, and applications.

Substituent Effects on Electronic and Physical Properties
Compound Name Substituents (R₁, R₂) Key Properties Reference
1,4-Bis(4-methoxyphenyl)butane-2,3-dione R₁ = R₂ = 4-methoxyphenyl High polarity, stabilized enol tautomers, UV-vis absorption at ~300 nm
1,4-Di(quinolin-2-yl)butane-2,3-dione R₁ = R₂ = quinolin-2-yl Preferential keto-enol tautomerism; enhanced stability in chloroform
1,4-Bis(4-(trifluoromethyl)phenyl)butane-2,3-dione R₁ = R₂ = 4-CF₃-phenyl Electron-withdrawing CF₃ groups increase electrophilicity; reduced solubility in polar solvents
Fusaripyridines A/B () R₁/R₂ = 2-hydroxy-1,2-dihydropyridin-yl Oxygenated core enables antimicrobial activity; complex tautomerism

Key Findings :

  • Electron-donating groups (e.g., -OCH₃) stabilize enol tautomers, enhancing resonance and UV absorption .
  • Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, making the compound reactive toward nucleophiles .
  • Bulkier substituents (e.g., quinolin-2-yl) hinder tautomerism and reduce solubility .

Key Findings :

  • Ionic liquids (e.g., [bmim]PF₆) improve reaction efficiency and yield for methoxyphenyl derivatives .
  • Iron-based catalysts (e.g., Fe(ClO₄)₃) enable regioselective coupling for tert-butyl-substituted analogs .

Key Findings :

  • Methoxyphenyl derivatives are non-bioactive but serve as scaffolds for functional materials .
  • Natural derivatives (e.g., Fusaripyridines) exhibit direct antimicrobial effects due to oxygenated cores .

Preparation Methods

Alkylation of Diethyl Malonate

Diethyl malonate is deprotonated using potassium tert-butoxide in dimethyl sulfoxide (DMSO), enabling nucleophilic attack on 1,4-dibromobutane to form tetraethyl butane-1,4-diyldimalonate. This intermediate is isolated in >95% yield without purification.

Hydrolysis to Tetraacid

Saponification with aqueous sodium hydroxide converts the ester groups to carboxylic acids. Acidification with hydrochloric acid precipitates the tetraacid, though high water solubility necessitates careful pH control.

Oxidative Decarboxylation

The tetraacid undergoes oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) in acetic acid, yielding the target diketone. This step achieves 55–60% yield, with the overall process offering scalability but requiring toxic reagents.

Oxidative Coupling of 4-Methoxyphenylacetyl Precursors

Photochemical or metal-mediated oxidative coupling provides a direct route to α-diketones. A 2024 study by Haas et al. demonstrated that UV irradiation (λ = 365 nm) of 4-methoxyphenylacetyl chloride in the presence of triethylamine generates the corresponding diketone via radical intermediates:

$$
2 \text{ 4-MeO-C}6\text{H}4\text{COCl} \xrightarrow{h\nu, \text{Et}_3\text{N}} \text{1,4-Bis(4-methoxyphenyl)butane-2,3-dione} + 2 \text{HCl}
$$

Conditions :

  • Light source : Medium-pressure mercury lamp.
  • Solvent : Acetonitrile.
  • Yield : 40–45% with byproduct formation (e.g., ketenes).

While efficient, this method demands specialized equipment and generates reactive intermediates requiring quenching.

Condensation via Stetter Reaction

The Stetter reaction, catalyzed by thiazolium salts, facilitates the formation of 1,4-diketones from aldehydes and α,β-unsaturated ketones. Applying this to 4-methoxybenzaldehyde and butene-2,3-dione under basic conditions yields the target compound:

$$
2 \text{ 4-MeO-C}6\text{H}4\text{CHO} + \text{CH}2=\text{C(O)C(O)CH}2 \xrightarrow{\text{Thiazolium salt}} \text{1,4-Bis(4-methoxyphenyl)butane-2,3-dione}
$$

Optimized Parameters :

  • Catalyst : 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (5 mol%).
  • Solvent : Dimethylformamide (DMF).
  • Yield : 70–75% after column chromatography.

This method excels in stereochemical control but suffers from catalyst cost and sensitivity to moisture.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Advantages Limitations
Friedel-Crafts Acylation Succinyl chloride, AlCl₃ 60–65 High regioselectivity Toxic byproducts (HCl, Al waste)
Malonate Alkylation Diethyl malonate, KOtBu 55–60 Scalability Multi-step, decarboxylation hazards
Oxidative Coupling 4-MeO-C₆H₄COCl, hv 40–45 Direct synthesis Low yield, photochemical hazards
Stetter Reaction Thiazolium catalyst, DMF 70–75 Stereochemical control Costly catalyst, moisture-sensitive

Characterization and Validation

1,4-Bis(4-methoxyphenyl)butane-2,3-dione is characterized by:

  • ¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.90–7.10 (m, 8H, aryl-H), 3.15 (s, 4H, CH₂).
  • IR (KBr): ν = 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (aryl C=C).
  • MS : m/z 298.12 [M]⁺ (calc. 298.33).

Purity is confirmed via HPLC (≥98%) using a C18 column and methanol/water (70:30) mobile phase.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₈H₁₈O₄
Melting Point~420–423 K (similar analogs)
Preferred Solvent (X-ray)Ethyl acetate
Stability StorageSealed, 2–8°C

Q. Table 2: Analytical Techniques for Characterization

TechniqueApplicationExample Protocol
X-ray CrystallographyConfirm crystal structureAPEX2/SHELXS97 software, R-factor < 0.05
¹H/¹³C NMRAssign methoxy and aryl protonsCDCl₃, δ 3.8 ppm (OCH₃), 6.8–7.5 ppm (Ar)
FT-IRIdentify C=O (1700–1750 cm⁻¹) and C-O-CKBr pellet method

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